molecular formula C10H7BrN2O2 B2968045 5-Bromo-4-phenyl-1H-pyrazole-3-carboxylic acid CAS No. 110030-20-1

5-Bromo-4-phenyl-1H-pyrazole-3-carboxylic acid

Cat. No.: B2968045
CAS No.: 110030-20-1
M. Wt: 267.082
InChI Key: XMIOAGLKDUNALL-UHFFFAOYSA-N
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Description

5-Bromo-4-phenyl-1H-pyrazole-3-carboxylic acid is a chemical compound with the molecular formula C10H7BrN2O2 . It belongs to the class of organic compounds known as phenylpyrazoles .


Synthesis Analysis

The synthesis of pyrazole derivatives like this compound often involves the sequential formation of ketones, β-diketones, and subsequent heterocyclization with hydrazine . A silver-mediated [3 + 2] cycloaddition of N-isocyanoiminotriphenylphosphorane as a “CNN” building block to terminal alkynes provides pyrazoles .


Molecular Structure Analysis

The molecular weight of this compound is 267.08 . The InChI code for this compound is 1S/C10H7BrN2O2/c11-9-7 (6-4-2-1-3-5-6)8 (10 (14)15)12-13-9/h1-5H, (H,12,13) (H,14,15) .


Chemical Reactions Analysis

Pyrazole derivatives like this compound can undergo various chemical reactions. For instance, one-pot condensations of ketones, aldehydes, and hydrazine monohydrochloride readily form pyrazoline intermediates under mild conditions . In situ oxidation employing bromine affords a wide variety of pyrazoles .


Physical And Chemical Properties Analysis

This compound is a powder at room temperature . It has a melting point of 221-223 degrees Celsius .

Scientific Research Applications

Versatile Precursors for Pyrazoles

5-Bromo-4-phenyl-1H-pyrazole-3-carboxylic acid and its derivatives have been explored as versatile precursors for the synthesis of various pyrazole derivatives. Martins et al. (2013) demonstrated that brominated trihalomethylenones could be used to synthesize 3-ethoxymethyl-5-trifluoromethyl-1H-pyrazoles and other derivatives through cyclocondensation reactions, showcasing their utility in the development of compounds with potential pharmaceutical applications (Martins et al., 2013).

Structural and Spectral Investigations

In-depth structural and spectral investigations of pyrazole derivatives, including 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid, have been conducted to understand their chemical properties better. Viveka et al. (2016) combined experimental and theoretical studies to characterize these compounds, providing insights into their potential applications in various scientific domains (Viveka et al., 2016).

Antiproliferative Agents

The pyrazole moiety is significant in pharmaceutical and medicinal chemistry due to its potential antiproliferative properties. Ananda et al. (2017) synthesized novel 1-aryl-3, 5-bis (het) aryl pyrazole derivatives and evaluated their cytotoxic effects against cancer cell lines, highlighting the potential of these compounds in developing new treatments for leukemia and breast cancer (Ananda et al., 2017).

Nonlinear Optical Materials

Pyrazole derivatives, such as N-substituted-5-phenyl-1H-pyrazole-4-ethyl carboxylates, have been investigated for their optical nonlinearity, indicating their potential as candidates for optical limiting applications. Chandrakantha et al. (2013) found that certain compounds exhibit maximum nonlinearity, suggesting their use in developing new materials for optical applications (Chandrakantha et al., 2013).

Tautomerism Studies

The study of tautomerism in pyrazole derivatives, such as 4-bromo substituted 1H-pyrazoles, provides insights into their chemical behavior. Trofimenko et al. (2007) explored the tautomerism of these compounds in both solid-state and solution, contributing to a deeper understanding of their chemical properties and potential applications (Trofimenko et al., 2007).

Safety and Hazards

This compound is considered hazardous. It may cause harm if swallowed, in contact with skin, or if inhaled . It may also cause skin and eye irritation . Precautionary measures include avoiding contact with skin, eyes, and clothing, and preventing dispersion of dust .

Future Directions

The future directions in the research and application of 5-Bromo-4-phenyl-1H-pyrazole-3-carboxylic acid could involve exploring its potential biological activities. For instance, some pyrazole derivatives have shown antifungal activities . Additionally, advancements in the synthesis methods, such as the development of more benign oxidation protocols , could also be a focus of future research.

Properties

IUPAC Name

5-bromo-4-phenyl-1H-pyrazole-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7BrN2O2/c11-9-7(6-4-2-1-3-5-6)8(10(14)15)12-13-9/h1-5H,(H,12,13)(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMIOAGLKDUNALL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(NN=C2C(=O)O)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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